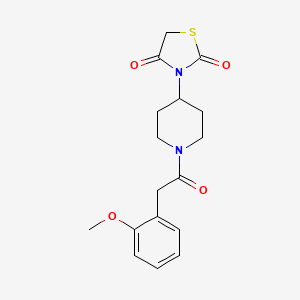

3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-23-14-5-3-2-4-12(14)10-15(20)18-8-6-13(7-9-18)19-16(21)11-24-17(19)22/h2-5,13H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWDJGUXWWBPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCC(CC2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic synthesis. One common method includes the reaction of 2-methoxyphenylacetic acid with piperidine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazolidine-2,4-dione core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

The compound features a thiazolidine core, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. Its structure includes:

- A thiazolidine-2,4-dione moiety known for various biological activities.

- A piperidine ring , which enhances its pharmacological properties.

- A methoxyphenyl group , contributing to its unique chemical interactions.

This intricate structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry .

Biological Activities

Research indicates that compounds similar to 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione exhibit significant biological activities:

- Anti-inflammatory : Thiazolidine derivatives have shown promise in reducing inflammation, making them candidates for treating conditions like arthritis.

- Antimicrobial : The compound's structure suggests potential effectiveness against various pathogens.

- Anticancer : Preliminary studies indicate that thiazolidine derivatives can inhibit cancer cell growth by targeting multiple pathways, including those involved in apoptosis and cell cycle regulation .

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

- Condensation Reactions : Combining piperidine derivatives with thiazolidine precursors under controlled conditions.

- Cyclization Processes : Utilizing reagents that facilitate the formation of the thiazolidine ring structure.

- Functional Group Modifications : Post-synthesis modifications to enhance biological activity or solubility .

Case Study 1: Anticancer Properties

In a study examining the anticancer effects of thiazolidine derivatives, compounds similar to this compound were tested against various cancer cell lines (e.g., HepG2, MCF-7). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 7.10 to 11.19 μM, suggesting robust anticancer potential .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of thiazolidine derivatives. The study demonstrated that these compounds could effectively reduce inflammatory markers in vitro, indicating their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Anti-inflammatory Analogues

- Compounds 4a and 4b (from ):

- Structure : 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a) and its thiophene analogue (4b).

- Activity : Demonstrated COX-2 inhibition via in silico docking studies, with binding affinities comparable to Diclofenac.

- Key Difference : The target compound lacks the furan/thiophene moiety but includes a methoxyphenyl-acetyl-piperidine group, which may alter selectivity for inflammatory targets .

Aldose Reductase Inhibitors

- Compounds 5a–k and 8a–h (from ):

- Structure : (Z)-5-(substituted benzylidene)-3-(2-(4-nitrophenyl)-2-oxoethyl)TZD derivatives.

- Activity : Potent aldose reductase inhibitors with IC50 values in the micromolar range.

- Key Difference : The nitro-phenyl and benzylidene groups enhance electron-withdrawing effects, critical for enzyme interaction, whereas the methoxyphenyl group in the target compound may prioritize hydrophobic interactions .

Kinase Inhibitors

- YPC-21440 and YPC-21817 (from ): Structure: Imidazo[1,2-b]pyridazine-linked TZDs with piperazine substituents. Activity: Pan-Pim kinase inhibitors with nanomolar potency. Key Difference: The imidazo-pyridazine scaffold in YPC compounds enables π-π stacking with kinase domains, a feature absent in the target compound’s simpler piperidine-acetyl architecture .

Biological Activity

3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione, identified by its CAS number 1795302-04-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 348.4 g/mol. The structural features include a thiazolidine core, which is often associated with various biological activities, particularly in the context of anticancer and anti-inflammatory effects.

Synthesis

The synthesis of thiazolidine derivatives typically involves multi-step processes. For this specific compound, the synthesis may include:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Methoxyphenylacetyl Group : This step often requires the reaction between piperidine derivatives and methoxyphenylacetyl compounds.

- Cyclization to Form Thiazolidine Core : The thiazolidine structure is formed through reactions involving thiourea or related compounds.

Anticancer Activity

Research indicates that compounds containing the thiazolidine moiety exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : A study evaluated various thiazolidinone derivatives against several cancer cell lines, revealing that some exhibited IC50 values lower than standard chemotherapeutic agents like cisplatin. For example, certain derivatives showed IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, indicating potent cytotoxic effects .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through both extrinsic and intrinsic pathways. For instance, compounds similar to this compound have been shown to activate caspase pathways leading to programmed cell death in malignant cells .

Anti-inflammatory Effects

Thiazolidinediones (TZDs), a class that includes thiazolidine derivatives, are known for their anti-inflammatory properties. They operate by modulating inflammatory mediators such as TNF-α and IL-6, thereby reducing inflammation and associated tissue damage .

Antibacterial Activity

Preliminary studies suggest that thiazolidine derivatives possess antibacterial properties against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Data Table: Biological Activities of Related Thiazolidine Derivatives

| Compound Name | Activity Type | IC50 (µM) | Target Cell Lines |

|---|---|---|---|

| Compound A | Anticancer | 8.5 | K562 |

| Compound B | Anticancer | 14.9 | HeLa |

| Compound C | Anti-inflammatory | N/A | N/A |

| Compound D | Antibacterial | 12.7 | Gram-positive bacteria |

Case Studies

- Case Study on Cytotoxicity : A study published in PLOS ONE evaluated a series of thiazolidinone derivatives for their cytotoxic effects on human cancer cell lines including MCF-7 and HepG2. The findings indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells, highlighting their potential as targeted anticancer agents .

- Mechanistic Insights : Another investigation focused on the apoptotic mechanisms induced by thiazolidinone derivatives in HeLa cells. The study demonstrated that these compounds activate both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptosis pathways, suggesting their dual role in cancer therapy .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare thiazolidine-2,4-dione derivatives, and how can reaction conditions be optimized?

Answer:

Thiazolidine-2,4-dione derivatives are typically synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and aryl aldehydes under basic conditions (e.g., piperidine or ammonium acetate in refluxing ethanol) . For example, 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione may involve:

Piperidine ring functionalization : Introducing the 2-(2-methoxyphenyl)acetyl group via nucleophilic substitution or coupling reactions.

Thiazolidinedione core formation : Condensation of the modified piperidine intermediate with thiazolidine-2,4-dione.

Optimization tips :

- Use microwave-assisted synthesis to reduce reaction time and improve yields.

- Employ polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Monitor reaction progress via TLC or HPLC to isolate pure products .

Advanced: How can structure-activity relationship (SAR) studies guide the design of thiazolidine-2,4-dione derivatives with enhanced metabolic stability?

Answer:

Key SAR insights include:

- Piperidine substitution : Bulky groups (e.g., 2-methoxyphenyl) at the piperidine nitrogen reduce CYP450-mediated oxidation, improving metabolic stability .

- Thiazolidinedione modifications : Introducing electron-withdrawing groups (e.g., halogens) on the arylidene moiety enhances target binding affinity while resisting enzymatic degradation .

Methodology :

In vitro metabolic assays : Use liver microsomes to assess oxidation rates.

Computational modeling : Predict metabolic hotspots with tools like MetaSite .

Basic: What analytical techniques are critical for characterizing thiazolidine-2,4-dione derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.